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molecular formula C9H8N2O2 B1324266 methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 849067-96-5

methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B1324266
M. Wt: 176.17 g/mol
InChI Key: HUOFVBYYMPMLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222416B2

Procedure details

To a stirred solution of 6-acetylamino-5-trimethylsilanylethynyl-nicotinic acid methyl ester (24.4 mmol theoretical from previous step) in tetrahydrofuran (15 mL) was added tetrabutylammonium fluoride (1 M solution in tetrahydrofuran, 100 mL, 100 mmol) at 25° C. The mixture was heated at reflux at 80° C. for 2 h and then cooled to 25° C. The resulting mixture was extracted with ethyl acetate, washed with brine and dried over sodium sulfate. The solvent was evaporated in vacuo to afford 1H-pyrrolo[2,3-b]pyridin-5-carboxylic acid methyl ester (3.4 g, 79% over two steps) as a light yellow solid: 1H NMR (400 MHz, CDCl3) δ ppm 4.01 (s, 3H), 6.71 (d, J=3.6 Hz, 1H), 7.53 (d, J=3.6 Hz, 1H), 8.77 (s, 1H), 9.04 (s, 1H).
Name
6-acetylamino-5-trimethylsilanylethynyl-nicotinic acid methyl ester
Quantity
24.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8](C#C[Si](C)(C)C)[C:7]([NH:16][C:17](=O)[CH3:18])=[N:6][CH:5]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]2[CH:18]=[CH:17][NH:16][C:7]2=[N:6][CH:5]=1)=[O:20] |f:1.2|

Inputs

Step One
Name
6-acetylamino-5-trimethylsilanylethynyl-nicotinic acid methyl ester
Quantity
24.4 mmol
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)C#C[Si](C)(C)C)NC(C)=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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